1-(3,4,5-Trimethoxyphenyl)ethanol
Overview
Description
1-(3,4,5-Trimethoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O4. It features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and an ethanol group attached to the phenyl ring. This compound is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trimethoxyphenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 3,4,5-trimethoxyacetophenone using a reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of catalytic hydrogenation over palladium on carbon (Pd/C) can also be employed for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4,5-trimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield 3,4,5-trimethoxyphenylethane.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: NaBH4, Pd/C
Substitution: SOCl2
Major Products Formed:
Oxidation: 3,4,5-Trimethoxybenzaldehyde
Reduction: 3,4,5-Trimethoxyphenylethane
Substitution: 1-(3,4,5-Trimethoxyphenyl)ethyl chloride
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)ethanol involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound also affects signaling pathways, including the down-regulation of ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibition of ERKs phosphorylation .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxyphenylethane
- 1-(3,4,5-Trimethoxyphenyl)ethyl chloride
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and biological activities. Compared to its analogs, it exhibits a broader range of reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONRJSKJWDOGAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291772 | |
Record name | 1-(3,4,5-trimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36266-40-7 | |
Record name | NSC77909 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4,5-trimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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